6-Bromo-4-chloro-2-(chloromethyl)quinazoline 6-Bromo-4-chloro-2-(chloromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 1216816-26-0
VCID: VC5563900
InChI: InChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2
SMILES: C1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl
Molecular Formula: C9H5BrCl2N2
Molecular Weight: 291.96

6-Bromo-4-chloro-2-(chloromethyl)quinazoline

CAS No.: 1216816-26-0

Cat. No.: VC5563900

Molecular Formula: C9H5BrCl2N2

Molecular Weight: 291.96

* For research use only. Not for human or veterinary use.

6-Bromo-4-chloro-2-(chloromethyl)quinazoline - 1216816-26-0

Specification

CAS No. 1216816-26-0
Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96
IUPAC Name 6-bromo-4-chloro-2-(chloromethyl)quinazoline
Standard InChI InChI=1S/C9H5BrCl2N2/c10-5-1-2-7-6(3-5)9(12)14-8(4-11)13-7/h1-3H,4H2
Standard InChI Key YOIDABABTRGNNO-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=NC(=N2)CCl)Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinazoline system with three distinct substituents:

  • Bromine at position 6, enhancing electrophilic reactivity.

  • Chlorine at position 4, contributing to electronic stabilization.

  • Chloromethyl (-CH₂Cl) at position 2, enabling further functionalization .
    The SMILES notation (ClCC₁=NC(Cl)=C₂C=CC(Br)=CC₂=N₁) and InChIKey (YOIDABABTRGNNO-UHFFFAOYSA-N) provide unambiguous identifiers for its configuration .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in polar solvents
StabilityStable at 0–5°C under dry conditions
Purity≥97% (commercial grades)

The chloromethyl group’s lability necessitates careful handling to avoid hydrolysis or unintended substitutions .

Synthesis Methodologies

Pathway via o-Anthranilic Acid Derivatives

A general method involves reacting o-anthranilic acid derivatives with chloroacetonitrile under acidic conditions. For example:

  • Chlorination: o-Anthranilic acid is treated with POCl₃ to form 4-chloro intermediates.

  • Bromination: Electrophilic bromination introduces the bromine substituent at position 6.

  • Chloromethylation: Chloroacetonitrile facilitates the addition of the chloromethyl group at position 2 .
    This one-pot protocol achieves yields up to 91% under reflux conditions with triethylamine and trichlorophosphate .

Alternative Routes

Applications in Pharmaceutical Research

Anticancer Agents

6-Bromo-4-chloro-2-(chloromethyl)quinazoline serves as a precursor for 4-anilinoquinazoline derivatives, which exhibit inhibitory activity against tyrosine kinases. Key findings include:

CompoundIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. MDA-MB-468
Derivative 93.83.2
Gefitinib (Control)6.420
Derivatives demonstrate enhanced selectivity for cancer cell lines, particularly in hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-468) .

Antibacterial and Antiviral Scaffolds

Functionalization at the chloromethyl position yields compounds with moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and herpes simplex virus (EC₅₀: 2.5 µM) .

SupplierPackagingPrice (USD)Purity
AK Scientific250 mg21395%
Chemcia Scientific0.5 g19597%
CymitQuimica50 mgDiscontinued95%
Sigma-AldrichCustomInquiry97%
Prices reflect 2021–2022 data, with bulk orders (10 g) costing up to $1,451 .

Recent Advances and Future Directions

Recent patents (e.g., US20100069383A1) highlight its role in synthesizing kinase inhibitors for inflammatory diseases . Ongoing research focuses on:

  • Nanoparticle delivery systems to enhance bioavailability.

  • Combination therapies with checkpoint inhibitors.

  • Green chemistry approaches to reduce synthetic steps and waste .

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